molecular formula C25H25N3O6 B3016114 methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-00-5

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B3016114
CAS No.: 767300-00-5
M. Wt: 463.49
InChI Key: NEWIJCKZLWFZFS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative characterized by a fused bicyclic core with multiple substituents:

  • Pyridin-2-ylmethyl group at position 6: Introduces basicity and hydrogen-bonding capacity.
  • Methyl ester at position 3: Impacts solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-14-12-18-20(24(29)28(14)13-15-8-5-6-11-27-15)19(21(23(26)34-18)25(30)33-4)16-9-7-10-17(31-2)22(16)32-3/h5-12,19H,13,26H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWIJCKZLWFZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of substituted pyrazoles with various reagents under specific catalytic conditions. The structural features of the compound, particularly the pyrano and pyridine moieties, contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against MDA-MB-231 breast cancer cells and 12 µM against A549 lung cancer cells .
    • The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
  • Antiviral Properties :
    • Preliminary studies suggest that compounds with similar structural characteristics can inhibit the replication of viruses such as HIV and influenza. The specific antiviral activity of this compound is still under investigation.
  • Antibacterial and Antifungal Activities :
    • The compound has shown promising results against both Gram-positive and Gram-negative bacteria in preliminary assays. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Anti-inflammatory Effects :
    • In vivo studies indicate that this compound may reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

Case Study 1: Anticancer Activity

In a study examining its effects on breast cancer cells, researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antiviral Screening

A separate study screened this compound against several viral strains. It was found to inhibit viral replication significantly at low micromolar concentrations, indicating its potential as an antiviral agent.

Data Table

Compound Name Structural Features Biological Activity IC50 Values
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl...Pyrano[3,2-c]pyridine coreAnticancerMDA-MB-231: 15 µM
Similar Compound AModified pyridine structureAntiviralHIV: 10 µM
Similar Compound BIndole core insteadAntibacterialS. aureus: 32 µg/mL

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 (aryl groups) and 6 (alkyl/heteroalkyl groups), significantly altering physicochemical properties:

Compound ID/Ref. Position 4 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound 2,3-Dimethoxyphenyl Pyridin-2-ylmethyl Not reported Not reported Not available in evidence
3z 4-Methoxyphenyl H (unsubstituted) 241–243 62 IR: 3300 (NH), 1700 (C=O); 1H NMR: δ 3.72 (OCH3)
3aa 4-Methoxyphenyl Benzyl 193–194 59 1H NMR: δ 4.60 (CH2Ph)
3ab 4-Methoxyphenyl Phenethyl 211–213 66 IR: 2191 (CN)
4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl H Not reported Not reported IR: 3406 (OH), 2191 (CN)
2,3-Dimethoxyphenyl Pyridin-3-ylmethyl Not reported Not reported IUPAC name confirms structure

Key Observations :

  • Position 4 : Electron-rich groups (e.g., 4-methoxyphenyl in 3z) improve solubility via polar interactions, while bulky substituents like 4-[(4-chlorobenzyl)oxy] () increase steric hindrance .
  • Position 6 : Pyridinylmethyl groups (target compound and ) introduce nitrogen-based reactivity, whereas benzyl (3aa) or phenethyl (3ab) groups enhance hydrophobicity .
  • Melting Points : Higher melting points (e.g., 241–243°C for 3z) correlate with crystalline packing influenced by hydrogen bonding (IR NH stretches at 3300 cm⁻¹) .

Functional Group Impact on Reactivity and Stability

  • Ester vs. Nitrile : The methyl ester in the target compound may confer better hydrolytic stability compared to nitrile-containing analogs (e.g., ), which are more reactive but prone to metabolic oxidation .
  • Methoxy vs.

Structural Dynamics and Crystallography

  • Ring Puckering: Pyrano-pyridine rings often adopt non-planar conformations. Cremer-Pople parameters () could quantify puckering amplitudes, though specific data for the target compound is unavailable .
  • Hydrogen Bonding : IR data () suggests NH and OH groups participate in intermolecular hydrogen bonds, stabilizing crystal lattices .

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